Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Description

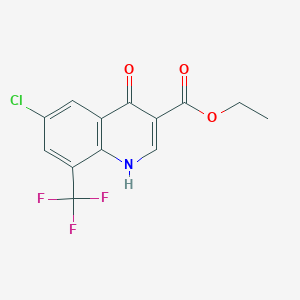

Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a halogenated and fluorinated quinoline derivative characterized by a chloro group at position 6, a hydroxyl group at position 4, and a trifluoromethyl (CF₃) group at position 8. This compound is structurally related to pharmacologically active quinolines, which are widely studied for their anti-malarial, antimicrobial, and central nervous system (CNS) modulation properties . The presence of the CF₃ group enhances metabolic stability and electron-withdrawing effects, while the hydroxyl group at position 4 contributes to hydrogen bonding and acidity, influencing solubility and receptor interactions .

Properties

Molecular Formula |

C13H9ClF3NO3 |

|---|---|

Molecular Weight |

319.66 g/mol |

IUPAC Name |

ethyl 6-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |

InChI Key |

WJYRPXJEZRVXDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including halogenation, hydroxylation, and esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while nucleophilic substitution of the chloro group can lead to various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituent positions and functional groups, leading to variations in biological activity, solubility, and stability. Key analogs include:

Table 1: Structural and Functional Comparison of Quinoline-3-Carboxylate Derivatives

Key Observations:

- Positional Isomerism: The trifluoromethyl group at position 8 (target compound) versus position 6 (Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate) significantly alters lipophilicity and receptor binding. The 8-CF₃ derivative has a similarity score of 0.85 with its 6-CF₃ analog, but the latter exhibits higher lipophilicity due to the CF₃ group’s proximity to the carboxylate moiety .

- Halogen Effects: Replacement of chlorine with bromine (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) increases molecular weight but reduces metabolic stability, as bromine is less electronegative than chlorine .

- Functional Group Impact: The nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate introduces redox activity, which may lead to reactive intermediates, posing toxicity risks .

Table 2: Reaction Yields and Key Steps

Biological Activity

Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H9ClF3NO2

- Molecular Weight : 303.66 g/mol

- CAS Number : 31602-11-6

The trifluoromethyl group and the chloro substituent in the quinoline structure are significant for enhancing biological activity, particularly in drug development contexts.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

A study evaluating the antimicrobial activity of similar quinoline derivatives reported:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | E. coli | 8 µg/mL |

This indicates a promising profile for use as an antimicrobial agent, particularly against Gram-negative bacteria.

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been a focal point of research. For instance, a study on related compounds demonstrated that several quinoline derivatives exhibited significant cytotoxic effects on human colon carcinoma cell lines.

In vitro studies revealed:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (wild-type) | 0.415 | Induction of apoptosis |

| Compound C | HCT116 (p53 null) | 0.464 | Intercalation with DNA |

The compound showed a lower IC50 value compared to standard anticancer drugs, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Intercalation : The compound is believed to intercalate between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, further promoting apoptosis in cancer cells.

Case Studies

A pivotal study published in Nature Scientific Reports examined the effects of this compound on various cancer cell lines, highlighting its selective toxicity towards malignant cells while sparing normal cells. The results indicated that the compound could be developed into a targeted therapy with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.